1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one
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Overview
Description
1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a piperidin-2-one ring substituted with a 3,4-difluorophenyl group and a propanoyl group. Its unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 3,4-difluorobenzaldehyde with piperidin-2-one under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the piperidin-2-one, followed by the addition of 3,4-difluorobenzaldehyde. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. Additionally, the use of biocatalysts, such as ketoreductases, can enhance the enantioselectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, thereby modulating neurological functions .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorophenyl)-3-propanoylpiperidin-2-one
- 1-(3,4-Difluorophenyl)-3-nitropropan-1-one
- 1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl
Uniqueness
1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidin-2-one moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C14H15F2NO2 |
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Molecular Weight |
267.27 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C14H15F2NO2/c1-2-13(18)10-4-3-7-17(14(10)19)9-5-6-11(15)12(16)8-9/h5-6,8,10H,2-4,7H2,1H3 |
InChI Key |
SAKCFWITOVFAEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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